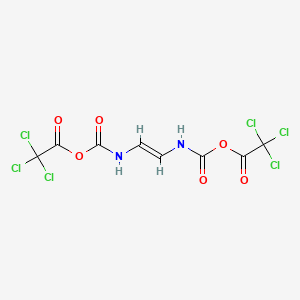
N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) is a complex organic compound characterized by its multiple functional groups, including anhydrides, carbamates, and esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride typically involves the reaction of trichloroacetic acid with a diamine under controlled conditions. The reaction conditions include maintaining a specific temperature and using a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound may be employed in the study of enzyme inhibition or as a tool for probing biological pathways.
Medicine: Potential medical applications include its use as a precursor for drug synthesis or as a component in diagnostic assays.
Industry: In industry, this compound may find use in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Trichloroacetic acid: A simpler compound with similar functional groups.
Carbamic acid anhydrides: Other compounds with similar anhydride structures.
Vinylene derivatives: Compounds containing the vinylene group.
Uniqueness: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications.
This detailed overview provides a comprehensive understanding of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride, highlighting its synthesis, reactions, applications, and mechanisms
Eigenschaften
CAS-Nummer |
73622-94-3 |
|---|---|
Molekularformel |
C8H4Cl6N2O6 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
[(E)-2-[(2,2,2-trichloroacetyl)oxycarbonylamino]ethenyl]carbamoyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H4Cl6N2O6/c9-7(10,11)3(17)21-5(19)15-1-2-16-6(20)22-4(18)8(12,13)14/h1-2H,(H,15,19)(H,16,20)/b2-1+ |
InChI-Schlüssel |
GXZJIIBMRRATHK-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/NC(=O)OC(=O)C(Cl)(Cl)Cl)\NC(=O)OC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(=CNC(=O)OC(=O)C(Cl)(Cl)Cl)NC(=O)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


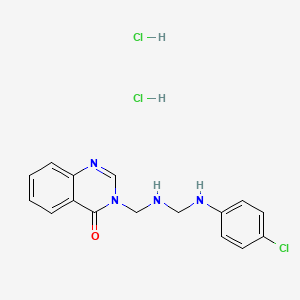
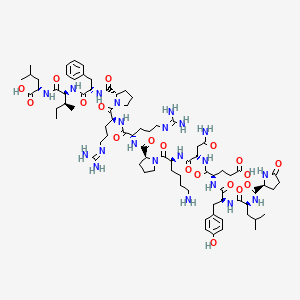
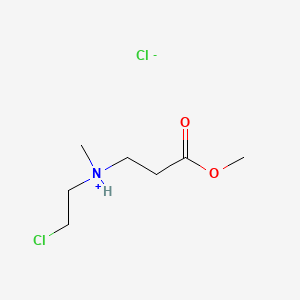
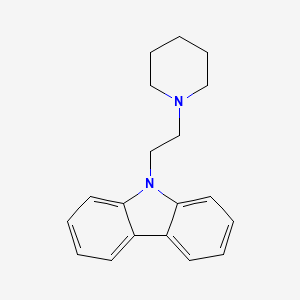
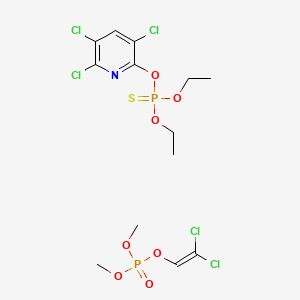
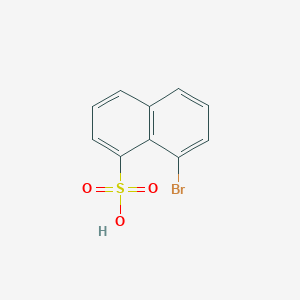
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
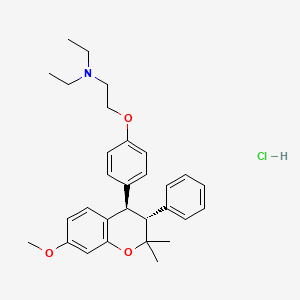
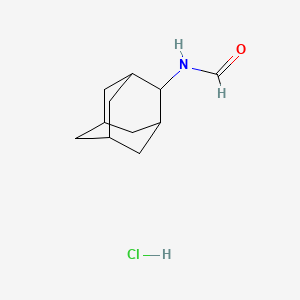
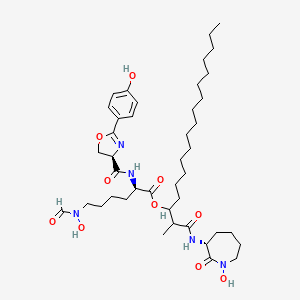
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
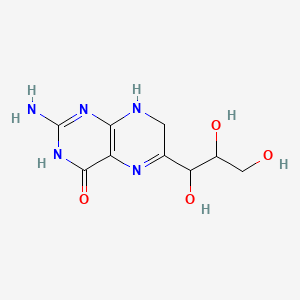
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
